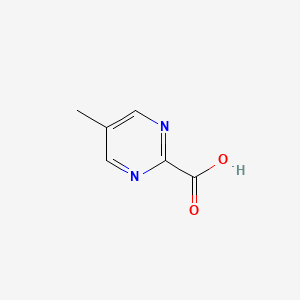
3-クロロ-2-メチル-4-ニトロアニリン
概要
説明
3-Chloro-2-methyl-4-nitroaniline: is an organic compound with the molecular formula C₇H₇ClN₂O₂. It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of significant interest in various chemical and industrial applications due to its unique structural properties and reactivity.
科学的研究の応用
3-Chloro-2-methyl-4-nitroaniline is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-4-nitroaniline typically involves the nitration of 3-chloro-2-methylaniline. The process can be summarized as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-methyl-4-nitroaniline follows a similar nitration process but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors with precise temperature control to ensure consistent product quality.
Continuous Flow Systems: Implementation of continuous flow systems to enhance efficiency and yield.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity 3-Chloro-2-methyl-4-nitroaniline.
化学反応の分析
Types of Reactions
3-Chloro-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 3-Chloro-2-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 3-Chloro-2-methyl-4-nitrobenzoic acid.
作用機序
The mechanism of action of 3-Chloro-2-methyl-4-nitroaniline depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the nitro and chloro groups, which make the aromatic ring more susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, altering their activity through binding or inhibition.
類似化合物との比較
Similar Compounds
3-Chloro-4-nitroaniline: Lacks the methyl group, which affects its reactivity and physical properties.
2-Methyl-4-nitroaniline: Lacks the chlorine atom, resulting in different chemical behavior.
4-Chloro-2-nitroaniline: The positions of the substituents are different, leading to variations in reactivity and applications.
Uniqueness
3-Chloro-2-methyl-4-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns. This makes it particularly valuable in certain synthetic pathways and industrial applications where other similar compounds may not be as effective.
特性
IUPAC Name |
3-chloro-2-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-5(9)2-3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXKBXITZBLAAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513789 | |
| Record name | 3-Chloro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64863-10-1 | |
| Record name | 3-Chloro-2-methyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)


![[(3-Methylphenyl)amino]acetic acid](/img/structure/B1355013.png)
